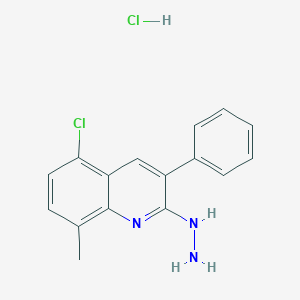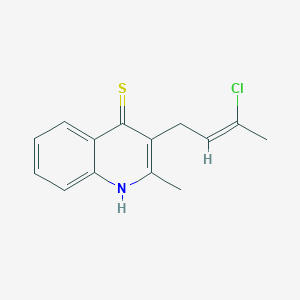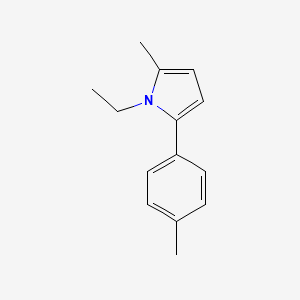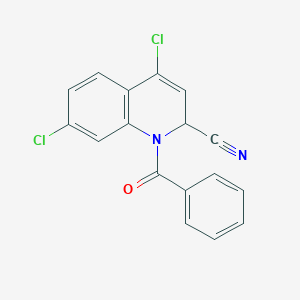
4-Amino-5-(cyclopentyloxy)dihydrofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-(cyclopentyloxy)dihydrofuran-2(3H)-one is a synthetic organic compound that belongs to the class of dihydrofurans
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(cyclopentyloxy)dihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of Amino Alcohols: Starting from amino alcohols and cyclopentanone derivatives.
Reaction Conditions: The reactions are usually carried out in the presence of catalysts such as acids or bases, under reflux conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:
Continuous Flow Synthesis: For large-scale production.
Purification Techniques: Such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-5-(cyclopentyloxy)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Leading to the formation of corresponding oxo derivatives.
Reduction: Producing reduced forms of the compound.
Substitution: Where functional groups can be substituted with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: May yield oxo derivatives.
Reduction: Could produce alcohols or amines.
Substitution: Might result in halogenated or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-(cyclopentyloxy)dihydrofuran-2(3H)-one would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathways Involved: Could include metabolic pathways, signal transduction pathways, etc.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-5-(methoxy)dihydrofuran-2(3H)-one: Similar structure with a methoxy group instead of a cyclopentyloxy group.
4-Amino-5-(ethoxy)dihydrofuran-2(3H)-one: Similar structure with an ethoxy group.
Uniqueness
4-Amino-5-(cyclopentyloxy)dihydrofuran-2(3H)-one is unique due to its specific substituent, which may confer distinct biological activities and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H15NO3 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
4-amino-5-cyclopentyloxyoxolan-2-one |
InChI |
InChI=1S/C9H15NO3/c10-7-5-8(11)13-9(7)12-6-3-1-2-4-6/h6-7,9H,1-5,10H2 |
Clave InChI |
HHEQYMDNUGHICY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OC2C(CC(=O)O2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



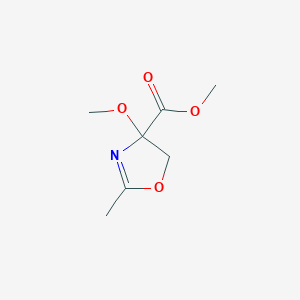
![2-Bromo-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12875085.png)

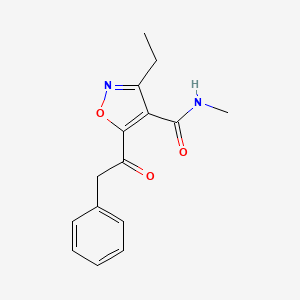
![Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12875098.png)
